molecular formula C20H20N2O2 B12201737 1-phenethyl-3-(phenethylamino)-1H-pyrrole-2,5-dione

1-phenethyl-3-(phenethylamino)-1H-pyrrole-2,5-dione

Cat. No.: B12201737
M. Wt: 320.4 g/mol
InChI Key: RGABADSGWBLGAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenethyl-3-(phenethylamino)-1H-pyrrole-2,5-dione is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with phenethyl and phenethylamino groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-phenethyl-3-(phenethylamino)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the Mannich reaction, where paraformaldehyde, phenethylamine hydrochloride, and a ketone component such as acetophenone are used . The reaction conditions often involve the use of ethanol as a solvent and concentrated hydrochloric acid to facilitate the reaction . The yields of the synthesized compounds are generally high, ranging from 87% to 98% .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The choice of solvents, reactant ratios, and reaction conditions are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

1-Phenethyl-3-(phenethylamino)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Phenethyl-3-(phenethylamino)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-phenethyl-3-(phenethylamino)-1H-pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets. The phenethylamino group can interact with biological macromolecules, leading to various biological responses. The compound may also undergo deamination in vivo, generating reactive intermediates that can further interact with cellular components .

Comparison with Similar Compounds

1-Phenethyl-3-(phenethylamino)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

1-(2-phenylethyl)-3-(2-phenylethylamino)pyrrole-2,5-dione

InChI

InChI=1S/C20H20N2O2/c23-19-15-18(21-13-11-16-7-3-1-4-8-16)20(24)22(19)14-12-17-9-5-2-6-10-17/h1-10,15,21H,11-14H2

InChI Key

RGABADSGWBLGAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=CC(=O)N(C2=O)CCC3=CC=CC=C3

Origin of Product

United States

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